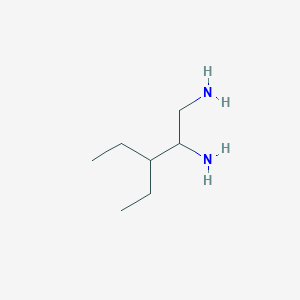
1,2-Pentanediamine, 3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Pentanediamine, 3-ethyl- is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a pentane backbone The presence of an ethyl group at the third carbon atom distinguishes it from other pentanediamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Pentanediamine, 3-ethyl- can be synthesized through several methods. One common approach involves the reaction of 3-ethylpentan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the conversion of the alcohol to the diamine. Another method involves the reductive amination of 3-ethylpentanone using ammonia and a reducing agent such as hydrogen in the presence of a catalyst like Raney nickel.
Industrial Production Methods: Industrial production of 1,2-Pentanediamine, 3-ethyl- often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and controlled reaction environments helps in achieving efficient conversion rates and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Pentanediamine, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Substituted amines, amides.
Applications De Recherche Scientifique
1,2-Pentanediamine, 3-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, particularly polyamides and polyurethanes. Its unique structure imparts specific properties to the resulting polymers, such as flexibility and thermal stability.
Biology: The compound is studied for its potential use in bioconjugation and as a cross-linking agent in protein chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds.
Mécanisme D'action
The mechanism of action of 1,2-Pentanediamine, 3-ethyl- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a cross-linking agent. In polymer chemistry, it acts as a monomer that can undergo polymerization reactions to form long chains, imparting desired properties to the final product.
Comparaison Avec Des Composés Similaires
1,3-Pentanediamine: Another diamine with the amino groups positioned at the first and third carbon atoms.
1,5-Pentanediamine: A diamine with amino groups at the first and fifth carbon atoms.
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
Comparison: 1,2-Pentanediamine, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and the properties of the polymers it forms. Compared to 1,3-Pentanediamine and 1,5-Pentanediamine, it offers different steric and electronic environments, leading to variations in polymer properties such as flexibility and thermal stability. Ethylenediamine, being a simpler diamine, lacks the additional carbon atoms and the ethyl group, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C7H18N2 |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
3-ethylpentane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-6(4-2)7(9)5-8/h6-7H,3-5,8-9H2,1-2H3 |
Clé InChI |
MFXNMXAUQXIAHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
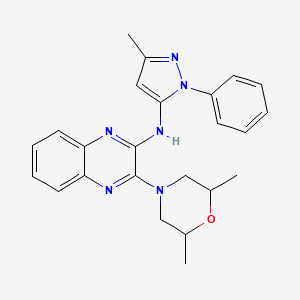

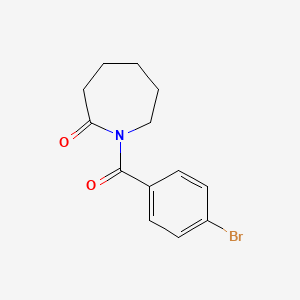
![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
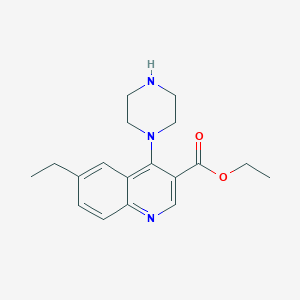
![3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15096673.png)
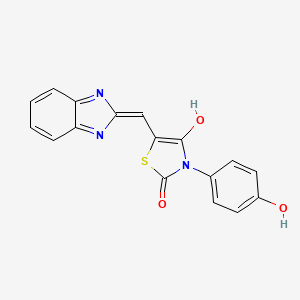
![(2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B15096692.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15096704.png)
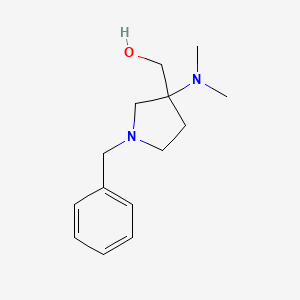
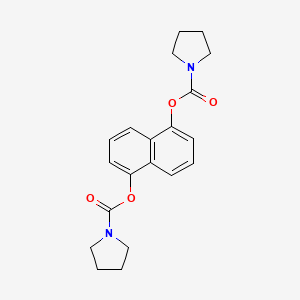
![4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B15096711.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15096717.png)
